
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as esters and ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a tricarboxylic acid precursor with hexanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects on molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate
- 6-Methoxy-7-methyl-4-oxotridecane-4,5,6-tricarboxylate
- 6-Ethoxy-7-ethyl-4-oxotridecane-4,5,6-tricarboxylate
Uniqueness
This compound is unique due to its specific combination of hexyl and hexoxy groups, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C28H47O8-3 |
|---|---|
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
6-hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate |
InChI |
InChI=1S/C28H50O8/c1-5-9-12-15-19-27(25(32)33,20-16-13-10-6-2)28(26(34)35,36-21-17-14-11-7-3)23(24(30)31)22(29)18-8-4/h23H,5-21H2,1-4H3,(H,30,31)(H,32,33)(H,34,35)/p-3 |
InChI-Schlüssel |
VWYPVBAZZXEGCV-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCC(CCCCCC)(C(=O)[O-])C(C(C(=O)CCC)C(=O)[O-])(C(=O)[O-])OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




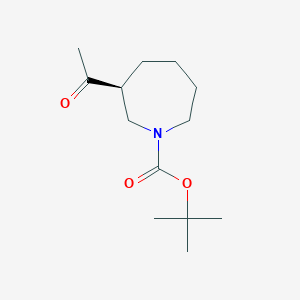
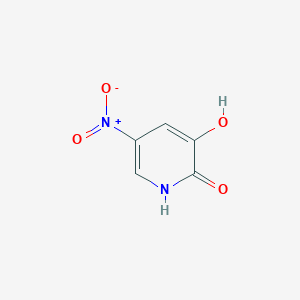
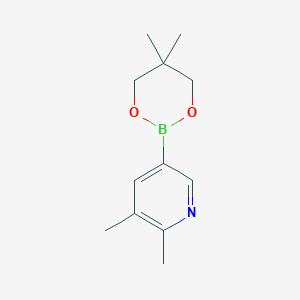


![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
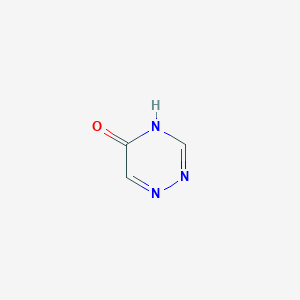
![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
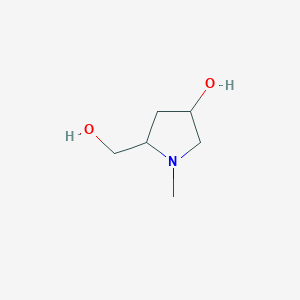
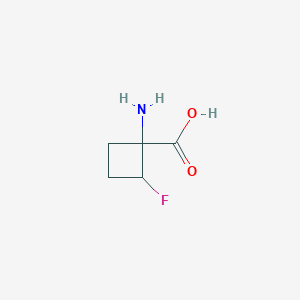
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)
